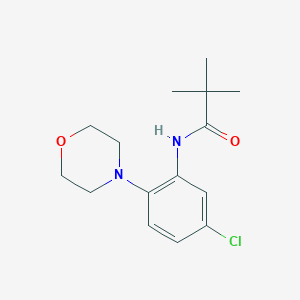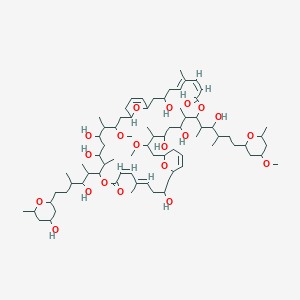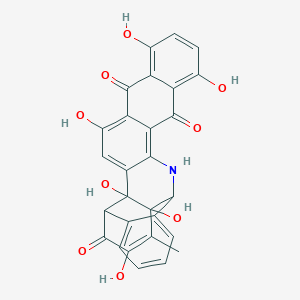
N-(2-butyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-butyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide, commonly known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BAY 11-7082 is a selective inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival. In
Mécanisme D'action
BAY 11-7082 selectively inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. NF-κB is activated by various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing its translocation to the nucleus.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activation, the reduction of pro-inflammatory cytokine and chemokine production, the induction of apoptosis and cell cycle arrest, and the sensitization of cancer cells to chemotherapy and radiation therapy. In addition, BAY 11-7082 has been shown to reduce inflammation and tissue damage in various animal models of inflammation and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 11-7082 has several advantages for lab experiments, including its high selectivity for NF-κB inhibition, its low toxicity, and its ability to penetrate cell membranes. However, BAY 11-7082 also has some limitations, including its instability in aqueous solutions, its low solubility in water, and its potential for off-target effects.
Orientations Futures
For BAY 11-7082 research include the optimization of its pharmacokinetic properties, the development of more stable analogs, the identification of its molecular targets, and the evaluation of its efficacy and safety in clinical trials. In addition, BAY 11-7082 may have potential applications in other fields, such as agriculture and environmental science, due to its ability to modulate NF-κB signaling in plants and bacteria.
Méthodes De Synthèse
The synthesis of BAY 11-7082 involves the reaction of 2,4-dichlorophenol with 2-amino-2-butanol to form 2-(2,4-dichlorophenoxy)-1-hydroxybutane. This intermediate is then reacted with tetrazole to form BAY 11-7082. The overall yield of the synthesis method is approximately 40%.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, BAY 11-7082 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, BAY 11-7082 has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation and autoimmune disorders, BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage.
Propriétés
Nom du produit |
N-(2-butyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide |
|---|---|
Formule moléculaire |
C14H17Cl2N5O2 |
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
N-(2-butyltetrazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide |
InChI |
InChI=1S/C14H17Cl2N5O2/c1-3-4-7-21-19-14(18-20-21)17-13(22)9(2)23-12-6-5-10(15)8-11(12)16/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,19,22) |
Clé InChI |
GVNHSLXGHDKBJA-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CCCCN1N=C(N=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)


![1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one](/img/structure/B237646.png)


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B237670.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)
![5-bromo-2-methoxy-3-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237677.png)